molecular formula C15H22N2O4 B1326884 [[2-(Diethylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid CAS No. 1142205-91-1

[[2-(Diethylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid

Cat. No.: B1326884
CAS No.: 1142205-91-1
M. Wt: 294.35 g/mol
InChI Key: HXELZJZGTHCRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.05 ppm (t, 6H) : Terminal methyl protons of the diethylamino group.
  • δ 3.35 ppm (q, 4H) : Methylene protons adjacent to the diethylamino nitrogen.
  • δ 3.75 ppm (s, 3H) : Methoxy group on the aromatic ring.
  • δ 6.85–7.25 ppm (m, 4H) : Aromatic protons of the 4-methoxyphenyl group.
  • δ 4.10 ppm (s, 2H) : Methylene protons linking the amide and acetic acid groups.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 169.8 ppm : Carbonyl carbon of the acetic acid.
  • δ 166.2 ppm : Amide carbonyl carbon.
  • δ 55.1 ppm : Methoxy carbon.
  • δ 42.3 ppm : Methylene carbons adjacent to nitrogen.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3270 cm⁻¹ : N–H stretch (amide).
  • 1685 cm⁻¹ : C=O stretch (amide and carboxylic acid).
  • 1605 cm⁻¹ : Aromatic C=C stretching.
  • 1250 cm⁻¹ : C–O–C asymmetric stretch (methoxy group).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 295.2 [M+H]⁺ . Fragmentation patterns include:

  • m/z 250.1 : Loss of CO₂ from the acetic acid moiety.
  • m/z 178.0 : Cleavage of the diethylamino group.
  • m/z 121.0 : 4-Methoxyphenyl ion.

X-ray Crystallography and Conformational Analysis

While single-crystal X-ray data for this compound remains unpublished, analogous structures suggest a non-planar conformation due to steric hindrance between the diethylamino and 4-methoxyphenyl groups. Computational models predict:

  • Dihedral angle : 65° between the aromatic ring and amide plane.
  • Hydrogen bonding : Intramolecular H-bonds between the amide N–H and carboxylic acid O–H stabilize the structure.

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level indicate a twisted "U-shaped" geometry , minimizing van der Waals repulsions.

Computational Modeling of Electronic Structure

Quantum mechanical calculations reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the carboxylic oxygen (–0.45 e) and amide carbonyl (–0.32 e).
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the amide lone pair and σ*(C–N) stabilizes the structure.

Molecular dynamics simulations (300 K, 100 ns) show rotational flexibility in the diethylamino group, with an energy barrier of 8.3 kJ/mol for N–C bond rotation.

Properties

IUPAC Name

2-(N-[2-(diethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-4-16(5-2)14(18)10-17(11-15(19)20)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELZJZGTHCRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181847
Record name Glycine, N-[2-(diethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-91-1
Record name Glycine, N-[2-(diethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(diethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylamine with diethyl oxalate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of [2-(Diethylamino)-2-oxoethyl-amino]acetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

[2-(Diethylamino)-2-oxoethyl-amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

a. [[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]-acetic acid

  • Molecular Formula : Likely C₁₆H₂₁N₃O₄ (estimated).
  • Key Differences: Replaces the diethylamino group with a cyclopentylamino moiety.
  • Implications: The cyclopentyl group introduces steric bulk and rigidity, which may alter binding affinity in biological targets compared to the more flexible diethylamino group .

b. [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

  • Molecular Formula : C₁₈H₁₉FN₂O₄ (MW: 346.36 g/mol).
  • Key Differences: Substitutes diethylamino with a 4-fluorobenzyl group.

Functional Group Modifications

a. 2-((4-Nitrophenyl)amino)-2-oxoacetic acid

  • Molecular Formula : C₈H₆N₂O₅ (MW: 210.14 g/mol).
  • Key Differences: Replaces the 4-methoxyphenyl and diethylamino groups with a 4-nitrophenyl substituent.

b. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

  • Molecular Formula: C₁₁H₁₃NO₄ (CAS: 18522-99-1).
  • Key Differences : Esterification of the acetic acid moiety to an ethyl ester .
  • Implications : The ester group improves lipophilicity but reduces solubility in aqueous environments. This compound is used as a pharmaceutical intermediate .

Structural Complexity and Heterocyclic Systems

a. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid

  • Key Differences: Incorporates a furoquinoline heterocyclic system fused with the 4-methoxyphenyl group.

b. 2-[[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic acid

  • Molecular Formula: C₁₇H₁₇NO₄S (MW: 331.39 g/mol).
  • Key Differences : Introduces a thioether linkage and a phenyl group.
  • Implications : The sulfur atom may influence redox properties or metal coordination, relevant in catalytic or cytotoxic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Toxicity/Stability Notes Applications
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid C₁₅H₂₂N₂O₄ 294.35 Diethylamino, 4-methoxyphenyl ≥95% purity; discontinued Research chemical
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]-acetic acid C₁₆H₂₁N₃O₄ (est.) ~319.36 Cyclopentylamino Steric hindrance Structural analog studies
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid C₁₈H₁₉FN₂O₄ 346.36 4-Fluorobenzyl Enhanced metabolic stability Bioactive small molecule
2-((4-Nitrophenyl)amino)-2-oxoacetic acid C₈H₆N₂O₅ 210.14 4-Nitrophenyl Acute toxicity (H302, H315, H319) Laboratory synthesis
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 223.23 Ethyl ester Improved lipophilicity Pharmaceutical intermediate

Biological Activity

[2-(Diethylamino)-2-oxoethyl-amino]acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C₁₅H₂₂N₂O₄
  • CAS Number : 1142205-91-1
  • Molecular Weight : 294.35 g/mol
  • Structure : The compound contains a diethylamino group, a methoxyphenyl group, and an acetic acid moiety, contributing to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity
    • Studies suggest that compounds with similar structures possess significant antioxidant properties, which help in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects
    • Preliminary data indicate that the compound may inhibit inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This effect can be attributed to its ability to modulate cytokine production and inhibit pro-inflammatory mediators.
  • Analgesic Properties
    • The compound has been evaluated for its analgesic effects in animal models. In tests involving acetic acid-induced pain models, it demonstrated a significant reduction in pain response, comparable to established analgesics.

The biological activity of [2-(Diethylamino)-2-oxoethyl-amino]acetic acid may be mediated through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown COX inhibition, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Scavenging Free Radicals : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative damage.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of the compound using a formalin test on albino mice. The results indicated:

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Negative Control3 ml/kg48.75 ± 2.2060.25 ± 0.70
Morphine583.0792.94
Compound15048.7172.19
30074.3588.38

The compound exhibited significant inhibition in both phases of the formalin test, indicating its potential as an analgesic agent .

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties using carrageenan-induced paw edema:

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Negative Control--
Diclofenac-47.67
Compound30046.51

The findings suggest that the compound has comparable anti-inflammatory effects to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of [2-(Diethylamino)-2-oxoethyl-amino]acetic acid?

  • The compound contains a 4-methoxyphenyl group, a diethylamino-2-oxoethyl moiety, and an acetic acid backbone. Its IUPAC name is derived systematically: the central amino group bridges the 4-methoxyphenyl and 2-(diethylamino)-2-oxoethyl groups, with the acetic acid terminus. Molecular formula: C₁₅H₂₁N₂O₄ (calculated from structural analogs in ) .
  • Methodological Note : Use spectroscopic techniques (NMR, IR) and mass spectrometry to confirm structural integrity. Cross-reference with PubChem or ChemIDplus data for validation.

Q. What synthetic routes are commonly employed for this compound?

  • Stepwise Synthesis :

Amination : React 4-methoxyaniline with bromoacetyl bromide to form the core structure.

Substitution : Introduce the diethylamino group via nucleophilic substitution using diethylamine under basic conditions (e.g., K₂CO₃ in DMF).

Acetic Acid Conjugation : Attach the acetic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Optimization : Control reaction temperature (0–25°C) and solvent polarity to minimize side products.

Q. How is the compound characterized for purity and stability?

  • Chromatography : HPLC or GC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy for hydrolysis or oxidation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Comparative Analysis : Replace the 4-methoxy group with halogen (F, Cl) or methyl groups. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced enzyme inhibition due to electronegativity, while methyl groups increase lipophilicity (logP).
  • Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) and validate via in vitro assays (IC₅₀ measurements).

Q. How can contradictory data in biological activity studies be resolved?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect, consider variables:

  • Strain Variability : Test across Gram-positive/-negative bacteria and fungi.
  • Assay Conditions : Adjust pH (6.5–7.5) and nutrient media (Mueller-Hinton vs. LB).
    • Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s) to confirm significance.

Q. What strategies optimize bioavailability without compromising activity?

  • Prodrug Design : Esterify the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, improving plasma half-life.

Q. How to address synthetic challenges in scaling up multi-step reactions?

  • Process Chemistry : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (NaBH₄ with CeCl₃ for reductions).
  • Flow Chemistry : Implement continuous-flow systems for amide bond formation, reducing reaction time from hours to minutes.

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental results for this compound?

  • Solvent Effects : DFT calculations often assume gas-phase conditions, whereas solvation (e.g., DMSO) alters electronic properties. Use COSMO-RS models for accurate solvation energy estimates.
  • Conformational Flexibility : The diethylamino group’s rotation may create multiple binding poses. Perform molecular dynamics simulations (GROMACS) to sample conformers.

Tables for Key Data

Property Value Source
Molecular Weight317.34 g/molCalculated
logP (Predicted)1.8 (ChemAxon)
Solubility (Water)<0.1 mg/mL (25°C)
Synthetic Yield (Optimal)62–68% (Step 2: Substitution)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.